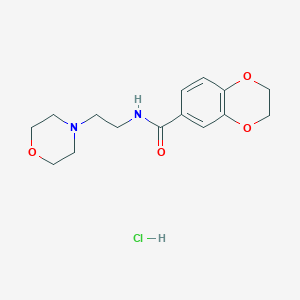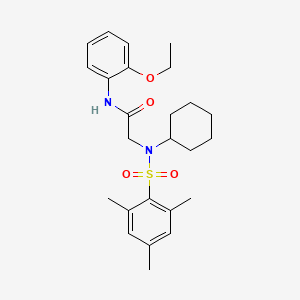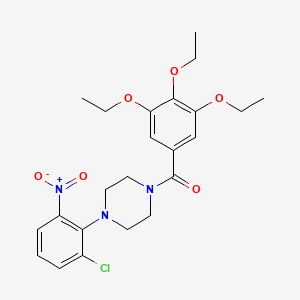![molecular formula C21H18N4O2 B4110855 (4-[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YLPIPERAZINO)(PHENYL)METHANONE](/img/structure/B4110855.png)
(4-[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YLPIPERAZINO)(PHENYL)METHANONE
Übersicht
Beschreibung
4-(4-Benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine is a complex organic compound with the molecular formula C22H20N6O
Wirkmechanismus
Target of Action
The primary target of 4-(4-benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .
Mode of Action
4-(4-benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase . The exact nature of this interaction is currently under investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, effectively halting the cell cycle .
Pharmacokinetics
The ADME properties of 4-(4-benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine are currently not available
Result of Action
The inhibition of CDK2 by 4-(4-benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine results in the halt of the cell cycle . This can lead to cell death, making it a potential therapeutic agent for diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of 4-(4-benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine can be influenced by various environmental factors These may include the pH and temperature of the biological environment, the presence of other drugs or substances, and individual patient factors.
Vorbereitungsmethoden
The synthesis of 4-(4-benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzofuro[3,2-d]pyrimidine core.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Benzoylation: The final step involves the benzoylation of the piperazine nitrogen to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
4-(4-Benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-Benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Vergleich Mit ähnlichen Verbindungen
4-(4-Benzoyl-1-piperazinyl)1benzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:
- 4-(4-Benzhydryl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-Phenyl-1-piperazinyl) 1benzofuro[3,2-d]pyrimidine
- 4-(4-Benzyl-1-piperazinyl)benzaldehyde
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of 4-(4-benzoyl-1-piperazinyl)1
Eigenschaften
IUPAC Name |
[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-21(15-6-2-1-3-7-15)25-12-10-24(11-13-25)20-19-18(22-14-23-20)16-8-4-5-9-17(16)27-19/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMMUWNHGMGZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-chloro-4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110773.png)

![2-(4-Methoxyphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B4110785.png)
![1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE](/img/structure/B4110798.png)


![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)
![2-[(4-METHYLPHENYL)SULFANYL]-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4110820.png)

![1-(PYRROLIDIN-1-YL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ETHAN-1-ONE](/img/structure/B4110828.png)


![N-[4-(AZEPANE-1-SULFONYL)PHENYL]OXOLANE-2-CARBOXAMIDE](/img/structure/B4110850.png)
![N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4110866.png)
